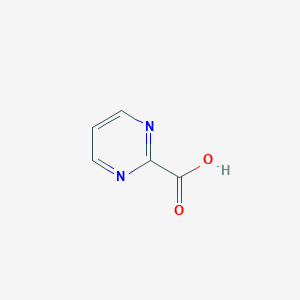

Acide pyrimidine-2-carboxylique

Vue d'ensemble

Description

L’acide pyrimidine-2-carboxylique, également connu sous le nom de 2-carboxy-pyrimidine, est un composé organique aromatique hétérocyclique. Il est un dérivé de la pyrimidine, qui est un cycle à six chaînons contenant deux atomes d’azote aux positions 1 et 3.

Applications De Recherche Scientifique

2-Carboxy-Pyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.

Biology: It is used in the study of nucleic acids and their analogs, given its structural similarity to nucleotides.

Medicine: Research has explored its potential as a building block for antiviral, anticancer, and anti-inflammatory drugs.

Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mécanisme D'action

Le mécanisme par lequel l’acide pyrimidine-2-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, en chimie médicinale, il peut inhiber certaines enzymes ou certains récepteurs, modulant ainsi les processus biologiques. Le mécanisme exact peut varier en fonction de l’application spécifique et des dérivés impliqués .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acide pyrimidine-2-carboxylique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la cyanoacétohydrazide avec des aldéhydes aromatiques et d’autres réactifs dans un mélange d’eau et d’éthanol. Cette méthode est efficace et respectueuse de l’environnement, utilisant des matières premières facilement disponibles et des solvants bénins .

Méthodes de Production Industrielle : La production industrielle de l’this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide pyrimidine-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de pyrimidine avec différents groupes fonctionnels.

Réduction : Les réactions de réduction peuvent le convertir en d’autres dérivés de pyrimidine avec des propriétés modifiées.

Substitution : Il peut participer à des réactions de substitution où un ou plusieurs atomes d’hydrogène sont remplacés par d’autres atomes ou groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans différentes conditions.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire de l’acide pyrimidine-2,4-dicarboxylique, tandis que la réduction pourrait produire du pyrimidine-2-carboxaldéhyde .

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Il sert d’intermédiaire synthétique dans la préparation de composés hétérocycliques plus complexes.

Biologie : Il est utilisé dans l’étude des acides nucléiques et de leurs analogues, étant donné sa similitude structurelle avec les nucléotides.

Médecine : La recherche a exploré son potentiel en tant que composant de base pour les médicaments antiviraux, anticancéreux et anti-inflammatoires.

Industrie : Il est utilisé dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Comparaison Avec Des Composés Similaires

L’acide pyrimidine-2-carboxylique peut être comparé à d’autres dérivés de pyrimidine tels que :

- Acide pyrimidine-2,4-dicarboxylique

- Pyrimidine-2-carboxaldéhyde

- Acide pyrimidine-4-carboxylique

Ces composés partagent une structure de base similaire mais diffèrent par les groupes fonctionnels liés au cycle pyrimidine. Les propriétés uniques de l’this compound, telles que sa réactivité spécifique et sa solubilité, le rendent distinct et précieux pour certaines applications .

Activité Biologique

Pyrimidine-2-carboxylic acid, also known as 2-carboxypyrimidine, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 124.10 g/mol

- CAS Number : 31519-62-7

- Appearance : White to off-white powder

- Solubility : Soluble in ethanol, DMSO, and DMF .

Synthesis Methods

Pyrimidine-2-carboxylic acid can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing 2-aminopyrimidine derivatives with carboxylic acids.

- Condensation Reactions : Involving the reaction of pyrimidine derivatives with carbonyl compounds.

These methods are critical for producing derivatives that exhibit enhanced biological activities.

Biological Activities

Pyrimidine-2-carboxylic acid and its derivatives have been studied for a range of biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungi .

- Anticancer Properties : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. Notably, some compounds have been identified as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

- Inflammatory Response Modulation :

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901503 | |

| Record name | NoName_629 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-62-7 | |

| Record name | 2-Carboxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.